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Compound of Interest

Compound Name: (2-Fluorobenzyl)cyanamide
CAS No.: 1249090-98-9
Cat. No.: B1443256
. J

(2-Fluorobenzyl)cyanamide is a bespoke chemical entity of increasing interest to the fields of
medicinal chemistry and process development. Its molecular architecture, which marries a
fluorinated aromatic ring with the versatile cyanamide functional group, presents a unique
combination of physicochemical properties and synthetic potential. The presence of the fluorine
atom, a bioisostere for hydrogen, can profoundly influence metabolic stability, binding affinity,
and lipophilicity, making it a valuable substituent in drug design. Concurrently, the cyanamide
moiety serves as a linchpin for constructing more complex nitrogen-containing scaffolds, such
as guanidines, amidines, and various heterocycles, which are prevalent in a multitude of
bioactive molecules.[1][2]

This technical guide, prepared for researchers, scientists, and drug development professionals,
provides a comprehensive analysis of the core physical and chemical properties of (2-
Fluorobenzyl)cyanamide. We will delve into its molecular characteristics, predictive analytics
for its behavior, robust synthetic strategies, key reactivity pathways, and the necessary
protocols for its safe handling and characterization. This document is structured to provide not
just data, but a field-proven perspective on how to approach, utilize, and understand this
valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in research and development. While extensive experimental data for (2-
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Fluorobenzyl)cyanamide is not broadly published, we can extrapolate a reliable profile based
on its constituent functional groups and related chemical structures.

Core ldentification

Identifier Value Source
IUPAC Name N-(2-Fluorobenzyl)cyanamide

CAS Number 1249090-98-9

Molecular Formula CsH7FN:2

Molecular Weight 150.16 g/mol

Canonical SMILES C1=CC=C(C(=C1)F)CNC#N

Predicted Physicochemical Data

The properties in the following table are estimated based on structure-property relationships
and data from analogous compounds, such as 2-fluorobenzyl cyanide and other N-substituted
cyanamides.[3][4][5] The introduction of the N-H bond in the cyanamide, compared to a simple
cyanide, is expected to significantly increase the boiling point and water solubility due to the
potential for hydrogen bonding.
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Property

Predicted Value /
Observation

Rationale and
Experimental
Considerations

Appearance

Colorless to pale yellow solid

or oil.

Many benzyl derivatives are
crystalline solids at room
temperature. The polarity of
the cyanamide group supports

a solid state.

Melting Point

45 -65°C

This is a predictive range. The
parent compound, cyanamide,
melts at 44 °C.[5] The larger
benzyl group will increase this,
but the asymmetry may disrupt
crystal packing. Experimental
determination via Differential
Scanning Calorimetry (DSC) is
the gold standard.

Boiling Point

> 250 °C (at atm. pressure)

Significantly higher than 2-
fluorobenzyl cyanide (235 °C)
due to intermolecular hydrogen
bonding from the N-H group.[4]
Vacuum distillation would be
required to prevent

decomposition.

Solubility

Soluble in polar organic
solvents (e.g., Ethanol,
Acetonitrile, DMSO, Ethyl
Acetate).[6] Limited solubility in
water; slightly soluble in
nonpolar solvents (e.g.,

Hexanes).

The molecule has both polar
(cyanamide) and nonpolar
(fluorobenzyl) regions. The N-
H group allows for hydrogen
bond donation and
acceptance, enhancing
solubility in polar protic

solvents.

pKa

~16-18 (for N-H proton)

The N-H proton of a secondary
cyanamide is weakly acidic,

similar to an amide. The
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electron-withdrawing nature of
the adjacent nitrile group
enhances this acidity. Titration
or computational methods
would be used for precise

determination.

Synthesis and Reactivity: A Guide to Application

The utility of (2-Fluorobenzyl)cyanamide is defined by its synthesis and subsequent chemical
transformations. Understanding these pathways is critical for its incorporation into drug
discovery pipelines.

Synthetic Approaches

The synthesis of N-substituted cyanamides has traditionally relied on hazardous reagents.
However, modern chemistry offers safer and more efficient alternatives.

Causality Behind Synthetic Choices: The classical approach using cyanogen bromide (BrCN) is
effective but poses significant toxicity risks, making it unsuitable for scale-up and modern
laboratory environments.[2] The choice of a modern protocol, such as one employing N-
chlorosuccinimide (NCS) and a cyanide source, is driven by improved safety, operational
simplicity, and the use of readily available, less toxic reagents.[7]

Protocol: Synthesis via Oxidative N-Cyanation

This protocol is a representative method adapted from modern synthetic procedures for the
cyanation of amines.[7]

e Reaction Setup: To a solution of 2-fluorobenzylamine (1.0 eq) in a suitable aprotic solvent
(e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (N2 or Ar), add zinc
cyanide (Zn(CN)z, 0.6 eq).

e Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add N-chlorosuccinimide
(NCS, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not
exceed 5 °C.
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» Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until
the starting amine is consumed.

o Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate
(3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na=S0a), filter, and concentrate under reduced pressure. The crude product can then be
purified by column chromatography on silica gel to yield pure (2-Fluorobenzyl)cyanamide.

Oxidative
N-Cyanation
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Caption: Key reactivity pathways of the cyanamide functional group.

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1443256?utm_src=pdf-body
https://www.benchchem.com/product/b1443256?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Analytical Characterization

Structural confirmation of (2-Fluorobenzyl)cyanamide relies on a combination of standard
spectroscopic techniques. The following data are predictive but are based on established
chemical shift and frequency correlations.

Protocol: Acquiring a *H NMR Spectrum

o Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean NMR tube.
The choice of solvent is critical; CDCls is standard, but DMSO-ds is superior for observing
exchangeable protons like N-H.

 Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the
proton frequency, and standard acquisition parameters (e.g., pulse angle, acquisition time,
relaxation delay) are set.

o Data Acquisition: Acquire the spectrum. A standard acquisition consists of 16 to 64 scans to
ensure a good signal-to-noise ratio.

o Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier
transform. The spectrum is then phased, baseline corrected, and referenced (typically to the
residual solvent peak or internal standard like TMS).

¢ Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to
confirm the structure.

Predicted Spectroscopic Data
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Technique Predicted Signals and Interpretation

~7.2-7.5 ppm (m, 4H): Aromatic protons of the
fluorobenzyl group. The fluorine atom will cause
complex splitting patterns. ~4.5 ppm (d, 2H):

H NMR Methylene protons (-CHz-). They will appear as
a doublet due to coupling with the N-H proton.
~5.0-6.0 ppm (br s, 1H): The N-H proton. This
peak is often broad and its chemical shift is

concentration and solvent dependent.

~160-165 ppm (d, J = 245 Hz): Aromatic carbon
directly bonded to fluorine (C-F). ~115-135 ppm

13C NMR (m): Other aromatic carbons. ~117 ppm (s):
Nitrile carbon (-C=N). ~45 ppm (s): Methylene
carbon (-CHz-).

~3300-3400: N-H stretch (sharp to medium).
~2225: C=N stretch (strong, sharp). This is a

FT-IR (cm™1) highly characteristic peak for the nitrile group.
~1600, 1490: Aromatic C=C stretches. ~1220:
C-F stretch.

[M+H]* = 151.07: Protonated molecular ion.
[M+Na]* = 173.05: Sodium adduct. High-

Mass Spec. (ESI+) resolution mass spectrometry (HRMS) would be
used to confirm the elemental composition to

within 5 ppm.

Applications in Drug Discovery and Chemical
Synthesis

(2-Fluorobenzyl)cyanamide is not an end-product but a strategic intermediate. Its value lies in
its ability to be converted into structures of higher complexity and biological relevance.

The primary application is as a precursor to substituted guanidines. The guanidinium group is
basic and can be protonated at physiological pH, allowing it to form strong ionic interactions
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with biological targets like enzymes and receptors. The conversion involves the addition of a
primary or secondary amine across the C=N bond of the cyanamide.

GZ—FIuorobenzyl)cyanamide)

Addition Reaction | Guanidine Derivativ

Biologically Active ]
e

Primary/Secondary
Amine (Rz2NH)

Click to download full resolution via product page

Caption: Transformation into high-value guanidine scaffolds.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling
based on analogous compounds is mandatory. Cyanamides and related nitrile-containing
compounds should be treated as toxic. [8][9]

e Hazard Assessment: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with
skin. [8]It may cause skin and serious eye irritation. The parent compound, cyanamide, is a
known skin sensitizer. [9]* Personal Protective Equipment (PPE): Always wear a lab coat,
chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or
goggles. All handling of the solid or solutions should be performed inside a certified chemical
fume hood to prevent inhalation.

e Handling: Avoid generating dust if it is a solid. Use appropriate tools (spatulas) for transfer.
Ensure adequate ventilation.

e Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic
chemical waste.

Conclusion

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1443256?utm_src=pdf-body-img
https://www.tcichemicals.com/BE/en/sds/F0258_EU_6N.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL03744~~PDF~~MTR~~CGV4~~EN~~2025-09-07%2014:41:05~~Cyanamide~~
https://www.tcichemicals.com/BE/en/sds/F0258_EU_6N.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL03744~~PDF~~MTR~~CGV4~~EN~~2025-09-07%2014:41:05~~Cyanamide~~
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(2-Fluorobenzyl)cyanamide stands as a potent and versatile intermediate for the modern
synthetic chemist. While its physical properties are largely predictive at this stage, its chemical
reactivity is well-grounded in the established principles of the cyanamide functional group. Its
value is unlocked through strategic application, primarily in the synthesis of fluorinated
guanidine-containing molecules for agrochemical and pharmaceutical research. Adherence to
rigorous safety protocols is paramount for its handling. This guide provides the foundational
knowledge and practical insights necessary for researchers to confidently and effectively
incorporate (2-Fluorobenzyl)cyanamide into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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